molecular formula C20H22BrN3O2S2 B2545167 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-26-6

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2545167
CAS No.: 362501-26-6
M. Wt: 480.44
InChI Key: COKJRKZENXFAQU-UHFFFAOYSA-N
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Description

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a bicyclic thienopyrimidine core. Key structural features include:

  • Position 3: A 4-bromophenyl group, contributing halogen-mediated interactions (e.g., hydrophobic or halogen bonding) .
  • 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: A partially saturated scaffold common in kinase inhibitors and antimicrobial agents, as seen in structurally related compounds .

While direct pharmacological data for this compound are unavailable in the provided evidence, analogs from the thieno[3,2-d]pyrimidin-4(3H)-one family exhibit diverse biological activities, including kinase inhibition and antibacterial effects .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S2/c21-14-5-7-15(8-6-14)24-19(26)18-16(9-12-27-18)22-20(24)28-13-17(25)23-10-3-1-2-4-11-23/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKJRKZENXFAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic molecule with potential biological applications. Its unique structural features suggest diverse pharmacological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article aims to explore the biological activity of this compound, summarizing existing research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₃BrN₂O₂S
  • Molecular Weight : 420.37 g/mol
  • CAS Number : Not available in the current literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The azepane moiety enhances its binding affinity to these targets, while the thieno[3,2-d]pyrimidin core is likely responsible for its pharmacological effects.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have indicated that compounds with similar thieno[3,2-d]pyrimidin structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition of tubulin polymerization and cyclin-dependent kinases (Cdks), which are essential for cancer cell proliferation .
    • A recent study demonstrated that modifications in the thieno-pyrimidine structure could lead to enhanced selectivity for cancer cells over normal cells .
  • Anti-inflammatory Effects :
    • Compounds featuring azepane rings have been reported to selectively target cannabinoid receptors, particularly CB2, which plays a crucial role in mediating anti-inflammatory responses without causing psychoactive effects associated with CB1 activation . This suggests potential therapeutic applications for inflammatory conditions.
  • Neuroprotective Properties :
    • Some thieno[3,2-d]pyrimidine derivatives have shown promise in neuroprotection by interacting with neuroreceptors and mitigating oxidative stress pathways . This could be beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeResearch FindingsReferences
AnticancerSignificant cytotoxicity against breast and colon cancer cell lines; inhibition of Cdks
Anti-inflammatorySelective CB2 receptor agonism leading to reduced inflammation in rodent models
NeuroprotectionPotential neuroprotective effects through modulation of oxidative stress pathways

Detailed Research Findings

  • Anticancer Mechanism :
    • A study highlighted that similar thieno[3,2-d]pyrimidines inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .
  • Inflammation Studies :
    • In vivo studies demonstrated that compounds targeting CB2 receptors significantly reduced pain and inflammation markers in animal models, suggesting a viable pathway for developing anti-inflammatory drugs .
  • Neuroprotective Studies :
    • Research indicated that certain derivatives could protect neuronal cells from apoptosis induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease pathology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of the target compound with analogous derivatives from the literature:

Compound Core Structure Key Substituents Synthetic Route Reported Properties Reference
Target Compound 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one - 3-(4-Bromophenyl)
- 2-((2-(azepan-1-yl)-2-oxoethyl)thio)
Likely involves Claisen–Schmidt/Michael addition or thioether coupling (hypothesized) Hypothesized enhanced solubility (azepane) and halogen bonding (Br) N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one - 2,6-Di(3-methoxyphenyl) Condensation of 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide with aldehydes Moderate yield (61%); potential for π-π stacking (methoxy groups)
2-(3-Fluoropyridin-2-yl)-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one - 2-(3-Fluoropyridin-2-yl)
- 6-(Trifluoromethyl)
Lithium-mediated coupling of fluoropyridine and trifluoromethyl esters High lipophilicity (CF₃ group); metabolic stability
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine-2-ylthioacetate - Thietane-3-yloxy
- Ethyl acetate side chain
Reaction of ethyl-2-(6-methyl-4-oxopyrimidin-2-ylthio)acetate with chloromethylthiirane Improved bioavailability (thietane ring); antibacterial activity
2-[(2S)-1-Azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate Thieno[3,2-d]pyrimidin-4(3H)-one - Azabicyclo[2.2.2]octane
- 3-Methylpyrazole
Crystallization with hemihydrate Enhanced crystallinity and stability (bicyclic amine)

Key Findings:

Substituent Effects :

  • Halogen vs. Trifluoromethyl : The 4-bromophenyl group in the target compound may favor halogen bonding, whereas trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic resistance.
  • Azepane vs. Azabicyclo Rings : The azepane moiety (7-membered) likely improves solubility compared to the rigid azabicyclo[2.2.2]octane in , which prioritizes target affinity.

Synthetic Accessibility :

  • Thioether-linked derivatives (e.g., target compound and ) often require multi-step coupling, whereas aryl-substituted analogs (e.g., ) are synthesized via condensation.

Biological Implications: The dihydrothienopyrimidine core (target compound, ) is associated with kinase inhibition, while pyrimidinones with trifluoromethyl groups () may target enzymes like DHFR.

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